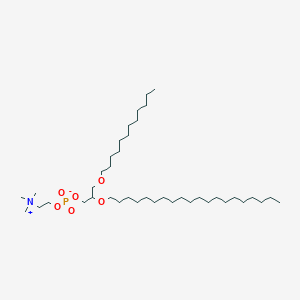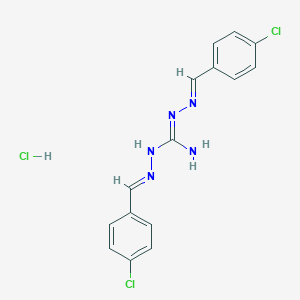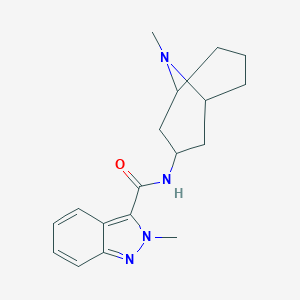
1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis 1-Desmethyl 2-Methyl Granisetron is synthesized from granisetron. Granisetron synthesis involves several stages including hydrolysis, diazotization, reduction, cyclization, and methylation processes. For example, granisetron hydrochloride synthesis involves starting with isatin and proceeding through these stages to yield the final compound (Jia, 2000), (Cen Junda, 2009).
Molecular Structure Analysis Granisetron and its derivatives, including 1-Desmethyl 2-Methyl Granisetron, have a complex molecular structure. The crystal structures of granisetron and its complexes have been studied using X-ray diffraction, revealing details about the conformation and interactions of the molecule (Ravikumar & Sridhar, 2010).
Chemical Reactions and Properties Granisetron undergoes various metabolic reactions in the human body, involving cytochrome P450 enzymes. The metabolism of granisetron produces major products such as 7-hydroxy and 9'-desmethyl granisetron, which relate to the impurity (Bloomer et al., 1994), (Nakamura et al., 2005).
Physical Properties Analysis Granisetron's physical properties, including its solubility and stability, have been analyzed in various formulations. Its stability and the presence of degradation products in pharmaceutical forms have been studied using high-performance liquid chromatography (HPLC) methods (Hewala et al., 2010), (Hewala et al., 2011).
Chemical Properties Analysis Granisetron's chemical properties, particularly its interaction with 5-HT3 receptors, have been the subject of extensive research. Studies have explored granisetron derivatives for potential biophysical probes for the 5-HT3 receptor, providing insights into its chemical behavior and receptor interactions (Vernekar et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications in PET Imaging : Vandersteene et al. (1998) synthesized [11C]Granisetron, a selective 5-HT3 antagonist, by N-alkylation of the desmethyl compound. This synthesis is significant for positron emission tomography (PET) imaging, potentially aiding in 5-HT3 receptor studies.
Metabolism Study : Bloomer et al. (1994) focused on the metabolism of granisetron in human liver microsomes, identifying 7-hydroxy and 9'-desmethyl granisetron as major products. This research is crucial for understanding how granisetron is processed in the body, which is essential for drug development and safety.
Method Development for Impurity Analysis : Rao et al. (2017) developed a method using high-performance liquid chromatography for determining granisetron hydrochloride and related impurities, including 1-Desmethyl 2-Methyl Granisetron. This method is vital for quality control in pharmaceutical manufacturing.
Pharmacological Activity and Drug Complex Studies : Ravikumar & Sridhar (2010) studied the crystal structures of granisetron and its Co(II) complex, providing insights into the drug's pharmacological properties and potential for forming active pharmaceutical complexes.
Stability-Indicating HPLC Method Development : Hewala et al. (2010) developed a method for determining granisetron hydrochloride and its main degradation products in parenteral dosage forms, which is critical for ensuring drug stability and efficacy.
Involvement in Drug Metabolism : Nakamura et al. (2005) discovered that CYP1A1 is a major enzyme responsible for the metabolism of granisetron, including its transformation into 1-Desmethyl 2-Methyl Granisetron. This knowledge is fundamental for understanding drug-drug interactions and individual variability in drug metabolism.
Propiedades
IUPAC Name |
2-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMQDEMSQWWCSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564038 |
Source


|
| Record name | 2-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | |
CAS RN |
127472-42-8 |
Source


|
| Record name | 2-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

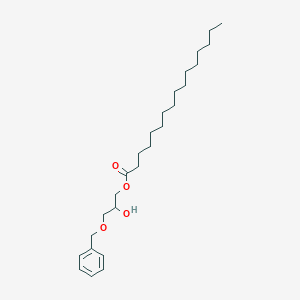
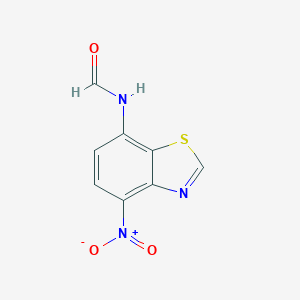
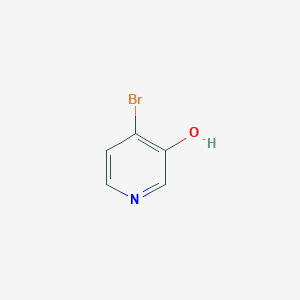
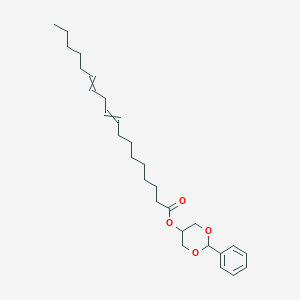
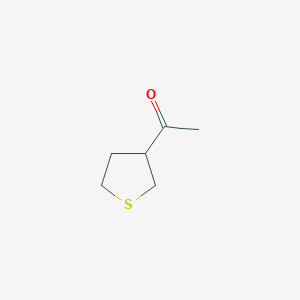

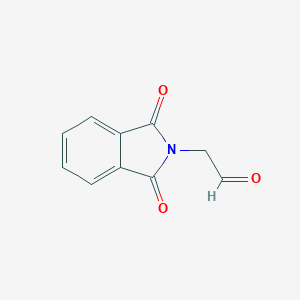
![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)
